molecular formula C4H5FN4O B3351070 5-fluoro-1H-imidazole-4-carbohydrazide CAS No. 330953-77-0

5-fluoro-1H-imidazole-4-carbohydrazide

Cat. No. B3351070
CAS RN: 330953-77-0
M. Wt: 144.11 g/mol
InChI Key: RNJPDECIJVMTHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-1H-imidazole-4-carbohydrazide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a derivative of imidazole and has been synthesized using various methods.

Mechanism Of Action

The mechanism of action of 5-fluoro-1H-imidazole-4-carbohydrazide is not well understood. However, it is believed that the compound exerts its antitumor activity by inducing apoptosis in cancer cells. The compound also inhibits the growth of bacteria and fungi by disrupting their cell walls.
Biochemical and physiological effects:
5-Fluoro-1H-imidazole-4-carbohydrazide has been found to have low toxicity and high selectivity towards cancer cells. It has also been shown to exhibit good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.

Advantages And Limitations For Lab Experiments

One of the advantages of using 5-fluoro-1H-imidazole-4-carbohydrazide in lab experiments is its low toxicity and high selectivity towards cancer cells. However, one of the limitations is that the mechanism of action of the compound is not well understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the research on 5-fluoro-1H-imidazole-4-carbohydrazide. One of the directions is to further investigate the mechanism of action of the compound. This will help to optimize its therapeutic potential and reduce any potential side effects. Another direction is to explore the use of the compound in combination with other chemotherapeutic agents to enhance its antitumor activity. Finally, the development of new synthetic methods for the compound can also lead to the discovery of new derivatives with improved therapeutic properties.
Conclusion:
In conclusion, 5-Fluoro-1H-imidazole-4-carbohydrazide is a promising compound with potential therapeutic applications. Its low toxicity and high selectivity towards cancer cells make it a promising candidate for further development as a therapeutic agent. Further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.

Scientific Research Applications

5-Fluoro-1H-imidazole-4-carbohydrazide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, antimicrobial, and antifungal activities. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to be effective against several bacterial and fungal strains.

properties

IUPAC Name

5-fluoro-1H-imidazole-4-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5FN4O/c5-3-2(4(10)9-6)7-1-8-3/h1H,6H2,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNJPDECIJVMTHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)F)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40341681
Record name 5-fluoro-1H-imidazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-1H-imidazole-4-carbohydrazide

CAS RN

330953-77-0
Record name 5-fluoro-1H-imidazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-fluoro-1H-imidazole-4-carbohydrazide
Reactant of Route 2
5-fluoro-1H-imidazole-4-carbohydrazide
Reactant of Route 3
5-fluoro-1H-imidazole-4-carbohydrazide
Reactant of Route 4
Reactant of Route 4
5-fluoro-1H-imidazole-4-carbohydrazide
Reactant of Route 5
Reactant of Route 5
5-fluoro-1H-imidazole-4-carbohydrazide
Reactant of Route 6
Reactant of Route 6
5-fluoro-1H-imidazole-4-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.